Home > Products > Screening Compounds P103534 > 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile
3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile - 1542682-85-8

3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile

Catalog Number: EVT-2597200
CAS Number: 1542682-85-8
Molecular Formula: C9H6N4
Molecular Weight: 170.175
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile is a heterocyclic compound that combines a pyrazole and pyridine moiety, making it of interest in medicinal chemistry due to its potential biological activities. This compound features a carbonitrile group, which can enhance its reactivity and interaction with biological targets. The structure can be classified under the broader category of pyrazolopyridines, which are known for their diverse pharmacological properties.

Source and Classification

The compound is synthesized through various chemical pathways, often involving cyclization reactions that link the pyrazole and pyridine rings. It belongs to the class of pyrazolo[3,4-b]pyridines, which are recognized for their applications in drug discovery and development, particularly in anti-inflammatory and anticancer research .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile typically involves the following methods:

  1. Cyclization Reactions: A common synthetic route is through the cyclization of 3-aminopyrazoles with pyridine derivatives. This reaction often requires specific conditions such as temperature control and the presence of catalysts like sodium ethoxide or other bases .
  2. Reagents: Commonly used reagents include hydrazine derivatives for forming the pyrazole ring and carbonitrile compounds to introduce the cyano group.
  3. Yields: The reported yields for these reactions can vary significantly, often ranging from 62% to 97%, depending on the specific conditions employed, such as solvent choice and reaction time .
Chemical Reactions Analysis

Reactions and Technical Details

3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile undergoes several chemical reactions:

  1. Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Condensation Reactions: It can react with electrophiles due to the presence of nitrogen atoms in both rings, facilitating condensation reactions that yield more complex structures .
  3. Biological Activity Testing: Various derivatives of this compound have been tested for their antimicrobial and anticancer activities, showcasing its versatility in medicinal chemistry .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile typically involves:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors, which may lead to inhibition or activation of certain pathways.
  2. Cellular Uptake: The lipophilicity of the compound aids in cellular uptake, allowing it to exert its effects within biological systems.
  3. Pharmacodynamics: Studies indicate that modifications on the pyrazole or pyridine rings can significantly alter the pharmacodynamics profiles, affecting potency and selectivity against target cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

  • Melting Point: Specific melting points are often reported based on synthesized batches.
  • Solubility: Generally soluble in organic solvents like ethanol or dimethyl sulfoxide.
  • Spectroscopic Data: Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm structure and purity.

For instance, ^1H-NMR spectra typically show distinct signals corresponding to protons on the pyrazole ring as well as those on the pyridine ring .

Applications

Scientific Uses

3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile has several notable applications in scientific research:

  1. Drug Development: Its structural features make it a candidate for developing new pharmaceuticals targeting various diseases including cancer and infections.
  2. Biological Studies: Used in studies investigating enzyme inhibition mechanisms or receptor interactions due to its ability to modify biological pathways.
  3. Material Science: Potential applications in creating novel materials due to its unique electronic properties derived from its heterocyclic structure .
Introduction to Pyrazolopyridine Heterocyclic Systems

Nomenclature and Structural Classification of Pyrazolo-Pyridine Derivatives

Pyrazolo-pyridine derivatives belong to the bicyclic heterocyclic systems formed by fusion of pyrazole and pyridine rings. The structural classification depends on the bond connectivity, generating five possible isomers: pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine [5]. The specific compound 3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile follows a non-fused linkage pattern, where the pyrazole ring connects to the pyridine ring via a C–N bond at position 1 of pyrazole and position 3 of pyridine. Its IUPAC name explicitly defines:

  • Pyridine-4-carbonitrile: A pyridine ring with a nitrile (–C≡N) group at position 4.
  • 3-(1H-Pyrazol-1-yl): A pyrazole ring N1-linked to position 3 of the pyridine ring.

Table 1: Classification of Pyrazole-Pyridine Connectivity Patterns

Bond AttachmentIUPAC Nomenclature PatternStructural Type
Pyrazole N1 to pyridine C33-(1H-Pyrazol-1-yl)pyridineNon-fused (linked)
Fusion at [3,4-b] bondsPyrazolo[3,4-b]pyridineFused bicyclic core
Fusion at [1,5-a] bondsPyrazolo[1,5-a]pyridineFused bicyclic core

Substituent positioning critically alters physicochemical properties. For example, in 3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile, the meta-positioned pyrazole relative to the nitrile group influences electronic distribution and dipole moments. Over 300,000 pyrazolo[3,4-b]pyridine derivatives have been documented, with substituent diversity at N1, C3, C4, C5, and C6 enabling tailored bioactivity [5].

Historical Evolution of 1H-Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Pyrazolopyridine scaffolds emerged prominently in medicinal chemistry following Ortoleva’s 1908 synthesis of the first 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) via iodine-mediated cyclization of diphenylhydrazone and pyridine [5]. Bulow’s 1911 synthesis of N-phenyl-3-methyl derivatives established early methodologies using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones [5]. The scaffold gained traction due to its structural mimicry of purine nucleobases, facilitating interactions with biological targets.

Key milestones include:

  • Drug Development: 14 1H-pyrazolo[3,4-b]pyridines are under investigation as experimental (7), investigational (5), or approved (2) drugs [5]. Examples include kinase inhibitors like Dinaciclib (CDK inhibitor).
  • Targeted Therapies: Derivatives serve as allosteric modulators for receptors like the M₄ muscarinic acetylcholine receptor. Patent WO2017112556A1 details 3-(1H-pyrazol-4-yl)pyridine derivatives for neurological disorders .
  • Synthetic Innovations: Modern routes employ cyclization of hydrazines with electrophilic pyridines or transition-metal-catalyzed couplings to enhance regioselectivity.

Table 2: Historical Development of Pyrazolopyridine-Based Therapeutics

Time PeriodKey AdvanceImpact
1908–1911First syntheses by Ortoleva and BulowEstablished core scaffold accessibility
1980s–2000sPurine bioisosterism conceptRational design of kinase inhibitors
2012–202254% of 5,591 references published (incl. 1,413 patents)Surge in oncological/neurological applications

Tautomeric Considerations and Aromatic Stabilization in Pyrazolopyridine Systems

Unsubstituted pyrazolopyridines exhibit tautomerism between 1H- and 2H-forms. For pyrazolo[3,4-b]pyridines, computational analyses confirm the 1H-tautomer as energetically favored by 37.03 kJ/mol (≈9 kcal/mol) over the 2H-form due to extended aromatic stabilization [5]. The 1H-configuration permits π-electron delocalization across both rings, creating a 10 π-electron system that satisfies Hückel’s rule for aromaticity. In contrast, the 2H-tautomer disrupts aromatic continuity in the pyrazole ring [5].

Electronic Implications for 3-(1H-Pyrazol-1-yl)pyridine-4-carbonitrile:

  • Aromaticity: Both rings maintain independent aromaticity. The pyridine ring (6 π-electrons) and pyrazole ring (6 π-electrons) are linked without conjugation loss.
  • Nitrile Effect: The electron-withdrawing –C≡N group at pyridine-C4 reduces electron density at N1 of pyrazole, enhancing hydrogen-bond acceptance.
  • Crystallographic Evidence: Studies of analogous compounds (e.g., tris(4-methyl-1H-pyrazol-1-yl)methane) show dihedral angles of 79–86° between rings, indicating orthogonal orientation that minimizes steric clash while preserving aromaticity [7].

Table 3: Tautomeric Stability and Aromatic Metrics

Parameter1H-Tautomer2H-Tautomer
Energy (AM1 calculations)0 kJ/mol (reference)+37.03 kJ/mol
Resonance Energy (per ring)134 kJ/mol (pyrazole)Disrupted in pyrazole
Prevalence in SciFinder>300,000 compounds≈4,900 compounds

Hydrogen bonding and π-stacking further stabilize the 1H-form. For example, weak C–H···π interactions (2.99 Å) and π···π stacking (3.795 Å) are observed crystallographically [7]. In 3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile, tautomerism is precluded by the N1-substitution, locking the biologically relevant 1H-configuration and optimizing it for target engagement.

Properties

CAS Number

1542682-85-8

Product Name

3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile

IUPAC Name

3-pyrazol-1-ylpyridine-4-carbonitrile

Molecular Formula

C9H6N4

Molecular Weight

170.175

InChI

InChI=1S/C9H6N4/c10-6-8-2-4-11-7-9(8)13-5-1-3-12-13/h1-5,7H

InChI Key

BWDQRIBIXNOLKO-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=C(C=CN=C2)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.